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Compound of Interest

Compound Name: 3',5'-Difluoro-2'-nitroacetophenone

CAS No.: 1806304-32-4

Cat. No.: B1413056

Get Quote

Executive Summary
3',5'-Difluoro-2'-nitroacetophenone is an electron-deficient aromatic intermediate used

primarily in the synthesis of bioactive heterocycles (e.g., aminothiazoles) and pharmaceutical

precursors. Its structure features a nitro group ortho to the acetyl moiety, with two fluorine

atoms at the 3' and 5' positions.

Critical Insight: The presence of the ortho-nitro group and two fluorine atoms significantly alters

the solubility and reactivity profile compared to the parent acetophenone. The fluorine atoms at

positions 3 and 5 are activated by the nitro group, making them susceptible to Nucleophilic

Aromatic Substitution (SNAr). Consequently, solvent selection is not merely about dissolution; it

is a stability parameter. Protic, nucleophilic solvents (e.g., Methanol, Ethanol) poses a risk of

side reactions under basic or elevated thermal conditions.

Physicochemical Profile & Predicted Solubility[1][2]
While specific experimental solubility values (g/L) are often proprietary for this intermediate, its

behavior can be accurately predicted using Structural Activity Relationship (SAR) analysis of

analogous fluorinated nitro-aromatics.
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Property Value / Description Implication for Solubility

CAS Number 1806304-32-4 Unique Identifier

Molecular Formula C₈H₅F₂NO₃ MW: 201.13 g/mol

Physical State Low-melting solid or oil

Likely soluble in organic

liquids; slow dissolution in cold

alkanes.[1][2]

Lipophilicity (LogP) ~2.1 (Predicted)

Higher than acetophenone

(1.58). Favors non-polar to

moderately polar organic

solvents.

Electronic Nature Highly Electron Deficient

High Risk: Labile fluorines

(activated by o-NO₂ and p-NO₂

positions).

Solubility Classification Table
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Solvent Class
Solubility
Prediction

Suitability Technical Notes

Chlorinated

Hydrocarbons(DCM,

Chloroform)

High (>100 mg/mL) Excellent

Ideal for extraction

and transport. Non-

reactive.

Polar Aprotic(DMF,

DMSO, Acetonitrile)
High (>100 mg/mL) Good

Best for SNAr

reactions where F-

displacement is

desired. Hard to

remove.

Esters/Ethers(Ethyl

Acetate, THF, MTBE)
High (>50 mg/mL) Excellent

Primary choice for

reaction solvents and

workup.

Polar Protic(Methanol,

Ethanol, IPA)

Moderate (Heating

req.)
Caution

Risk of Side Reaction:

Alkoxide formation via

SNAr if base is

present. Use only for

recrystallization with

acid.

Aromatic

Hydrocarbons(Toluen

e, Xylene)

Moderate Good

Good for reflux

reactions; azeotropic

water removal.

Aliphatic

Hydrocarbons(Hexane

, Heptane)

Low (<1 mg/mL) Poor

Excellent antisolvent

for

precipitation/crystalliz

ation.

Water Insoluble Immiscible

Used for aqueous

washes to remove

inorganic salts.

Solvent Selection Decision Framework
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The choice of solvent dictates not only solubility but also the chemical fate of the starting

material. Use the following decision tree to select the appropriate medium.

Select Solvent for 3',5'-Difluoro-2'-nitroacetophenone

What is the primary purpose?

Reaction Medium Purification / Workup

Is a Nucleophile Present?
(Amines, Alkoxides, Thiols)

Extraction:
Use Ethyl Acetate or DCM

Liquid-Liquid

Crystallization:
Dissolve in warm EtOH/IPA,

precipitate with Water/Hexane

Solid Isolation

Use Non-Nucleophilic Aprotic:
DCM, THF, Toluene

No

Intention: Displace Fluorine (SnAr)?

Yes

Temperature Requirement

Use Polar Aprotic:
DMF, DMSO, NMP, MeCN

Yes

CRITICAL RISK:
Avoid Alcohols/Amines.

Use DCM or Ethers.

No (Side Reaction Risk)

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection, prioritizing chemical stability against unwanted

nucleophilic substitution.
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Experimental Protocol: Solubility Determination
(SOP)
Since batch-to-batch physical variations (polymorphs) can affect solubility, the following

Saturation Shake-Flask Method is the gold standard for empirical determination.

Materials Required[1][2][5][6][7][8][9][10][11]
Analyte: 3',5'-Difluoro-2'-nitroacetophenone (>100 mg).

Solvents: HPLC grade (Methanol, Acetonitrile, Toluene, Water).

Equipment: 4 mL glass vials with PTFE-lined caps, orbital shaker/centrifuge, HPLC-UV or

GC-FID.

Step-by-Step Methodology
Saturation:

Add excess solid/oil (~20 mg) to 1 mL of the target solvent in a clear glass vial.

Visual Check: If the solid dissolves immediately, add more until a visible suspension

persists.

Equilibration:

Agitate the vials at the target temperature (e.g., 25°C) for 24 hours.

Tip: For viscous oils, ensure vigorous vortexing to prevent the formation of a "lens" that

limits surface area.

Phase Separation:

Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

Caution: Ensure the filter membrane is compatible with the solvent (e.g., do not use Nylon

with acidic solutions if hydrolysis is a concern).
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Quantification:

Dilute the supernatant 100-fold with Acetonitrile.

Analyze via HPLC (C18 column, Water/MeCN gradient).

Calculate solubility (

) using a calibration curve:

Process Chemistry Implications
Nucleophilic Aromatic Substitution (SNAr)
The 3' and 5' fluorines are activated. In DMF or DMSO, the addition of amines (e.g.,

morpholine, piperazine) will rapidly displace the fluorine atoms.

Recommended Solvent: Acetonitrile or DMF.

Conditions: Mild heat (40-60°C) is usually sufficient due to the activating nitro group.

Reduction (Nitro to Amine)
Reducing the nitro group to an aniline derivative (e.g., using Fe/HCl or H₂/Pd-C).

Solvent Choice: Ethanol or Methanol is standard.

Safety Note: Ensure the reaction mixture is not basic to prevent alkoxy-substitution of the

fluorines before reduction occurs. Once reduced to the amine, the ring becomes electron-

rich, deactivating the fluorines and stabilizing the molecule against SNAr.

Crystallization & Purification
If the compound is isolated as a solid:

Solvent System: Dissolve in minimal hot Ethyl Acetate or Isopropanol.

Anti-solvent: Slowly add Hexane or Heptane until turbidity appears. Cool to 4°C.
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Note: If the product oils out (common with fluorinated acetophenones), seed with a crystal or

scratch the glass surface.

Safety & Handling
Fluorinated Nitro Compounds: Can be energetic. Avoid distilling to dryness at high

temperatures (>150°C).

Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability. Wear

Nitrile gloves (double-gloving recommended for DMSO solutions).

Incompatibility: Strong bases (NaOH, KOH, NaOMe) will cause rapid

decomposition/substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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